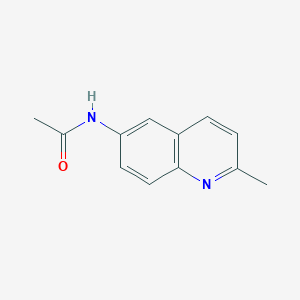

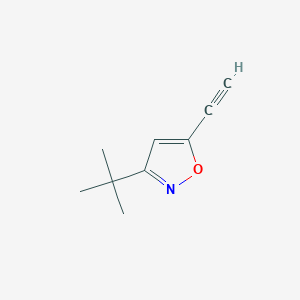

N-(2-methylquinolin-6-yl)acetamide

Übersicht

Beschreibung

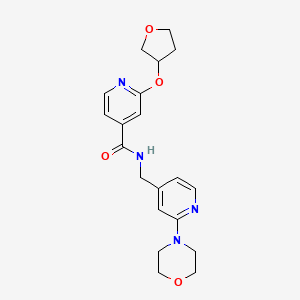

“N-(2-methylquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C12H12N2O . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of “N-(2-methylquinolin-6-yl)acetamide” or similar quinoline derivatives often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “N-(2-methylquinolin-6-yl)acetamide” is characterized by the presence of a quinoline ring attached to an acetamide group . The quinoline ring contains a nitrogen atom and is fused with a benzene ring .Chemical Reactions Analysis

Quinoline derivatives, including “N-(2-methylquinolin-6-yl)acetamide”, are known to exhibit various chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-(2-methylquinolin-6-yl)acetamide” has a molecular weight of 200.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Quinoline derivatives, including N-(2-methylquinolin-6-yl)acetamide, have been found to exhibit pronounced antioxidant activity . This activity is determined by the rate of the reaction between OH radicals and quinoline derivatives, and it strongly depends on the structural features of the compounds .

Fluorescence Probes

Quinoline derivatives are known for their application as fluorescence probes . The photophysical properties such as UV-Vis absorption and fluorescence maxima, and Stokes shift are reported for these compounds . The quantum yields of these compounds provide valuable information concerning their potential application as fluorescence probes .

Antimicrobial Activity

Most quinoline derivatives, including N-(2-methylquinolin-6-yl)acetamide, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . Among these compounds, (E)-N′-((2-(4-methoxyphenoxy)-6-methylquinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide was found to have excellent cytotoxicity activity .

Antiviral Activity

Quinoline derivatives are known to exhibit antiviral activity . They are used extensively in the treatment of various infections .

Anti-inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory activity . They are used extensively in the treatment of various inflammatory conditions .

Anticonvulsant Activity

Quinoline derivatives are known to exhibit anticonvulsant activity . They are used extensively in the treatment of various convulsive disorders .

Antidepressant Activity

Quinoline derivatives have been found to exhibit antidepressant activity . They are used extensively in the treatment of various depressive disorders .

Wirkmechanismus

Target of Action

N-(2-methylquinolin-6-yl)acetamide is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects . For instance, some quinoline derivatives have been found to act as scavengers of free radicals .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight is 20024 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of quinoline derivatives .

Zukünftige Richtungen

Quinoline derivatives, including “N-(2-methylquinolin-6-yl)acetamide”, have shown potential in various areas of research, particularly in the development of new drugs . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

N-(2-methylquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10-7-11(14-9(2)15)5-6-12(10)13-8/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLXQDPVQTXRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylquinolin-6-yl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2822616.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)

![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)